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molecular formula C9H8BrNO B1273152 5-Bromo-2-Methoxyphenylacetonitrile CAS No. 7062-40-0

5-Bromo-2-Methoxyphenylacetonitrile

Cat. No. B1273152
M. Wt: 226.07 g/mol
InChI Key: VHFHMEZAFVNROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04263037

Procedure details

2-Methoxy-5-bromobenzyl cyanide (prepared by reaction of 2-methyl-4-bromoanisole, benzoyl peroxide and bromine, followed by reaction with sodium cyanide) (47 g, 0.208 mole) in dimethyl formamide (100 ml) was added cautiously to a cooled, stirred mixture of sodium hydride 10 g (0.416 mole) and dry dimethyl formamide (500 ml). After 15 minutes, methyl iodide (59 g, 0.416 mole) was added dropwise at 15°-20° C. (external cooling) and the mixture stirred at room temperature for 21/2 hours. Water was then added very cautiously until no further reaction occurred. Addition to a large excess of ice and filtration gave after drying 49 g (92%) buff solid which was shown to be the title product by NMR.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
59 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:4]=1[CH2:5][C:6]#N.[H-].[Na+].[CH3:15]I.O.C[N:19]([CH3:22])C=O>>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:4]=1[C:5]([C:22]#[N:19])([CH3:15])[CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
COC1=C(CC#N)C=C(C=C1)Br
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
59 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(external cooling)
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 21/2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Addition to a
FILTRATION
Type
FILTRATION
Details
large excess of ice and filtration
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
after drying 49 g (92%) buff solid which

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC1=C(C(C)(C)C#N)C=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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